molecular formula C₁₁H₁₂D₃NO₂ B1162093 2,3,5-Trimethacarb-d3

2,3,5-Trimethacarb-d3

Cat. No.: B1162093
M. Wt: 196.26
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Analogs in Quantitative Analytical Chemistry

Stable isotope-labeled analogs, particularly deuterated compounds, are considered the gold standard for internal standards in quantitative analytical chemistry, especially when coupled with mass spectrometry (MS). scioninstruments.comscispace.com An internal standard is a compound added in a known amount to a sample at the beginning of the analytical procedure to correct for variations during analysis. lgcstandards.com The use of a stable isotope-labeled version of the analyte as the internal standard offers numerous advantages over using a structurally similar but chemically different compound. scispace.comlgcstandards.com

The primary benefit of using a stable isotope-labeled internal standard (SIL-IS) is its near-identical chemical and physical properties to the non-labeled analyte. scioninstruments.comaptochem.com This ensures that the SIL-IS and the analyte behave almost identically during sample preparation, extraction, chromatography, and ionization. waters.com This co-elution and similar behavior allow the SIL-IS to effectively compensate for several sources of error:

Sample Matrix Effects : In complex samples like blood or environmental extracts, other co-eluting compounds can interfere with the ionization of the target analyte, either suppressing or enhancing its signal in the mass spectrometer. waters.comclearsynth.com A SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction. waters.comtexilajournal.com

Procedural Losses : Variations in sample extraction efficiency or losses during sample handling can significantly affect the final measured concentration. musechem.com Since the SIL-IS is affected in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification. lgcstandards.commusechem.com

Instrument Variability : Fluctuations in instrument performance, such as drift in detector sensitivity or variations in injection volume, are corrected for because both the analyte and the internal standard are measured in the same analysis and experience the same conditions. scioninstruments.commusechem.com

By measuring the ratio of the analyte's response to the known concentration of the SIL-IS, researchers can achieve highly accurate and precise quantification, which is crucial in fields like pharmaceutical research, environmental monitoring, and clinical diagnostics. clearsynth.commusechem.com

Advantage of SIL-ISDescriptionSource Citation
Enhanced Accuracy & Precision Minimizes errors from sample preparation and instrument variability by providing a reliable reference point. clearsynth.comtexilajournal.commusechem.com
Correction for Matrix Effects Compensates for signal suppression or enhancement caused by co-eluting components in complex samples. waters.comclearsynth.com
Identical Physicochemical Behavior The SIL-IS has the same extraction recovery, ionization response, and chromatographic retention time as the analyte. aptochem.comwaters.com
Improved Method Robustness Leads to more reliable and reproducible analytical methods, essential for method validation and quality control. clearsynth.commusechem.com

Overview of Trimethacarb (2,3,5-Trimethylphenyl Methylcarbamate) as a Pesticide Research Target

Trimethacarb is a carbamate (B1207046) insecticide that acts as a cholinesterase inhibitor. herts.ac.ukt3db.ca It is a synthetic compound used in agriculture and gardening to control a variety of insects, such as corn rootworms, and also functions as a bird and mammal repellent. herts.ac.ukkglmeridian.comnih.govcore.ac.uk Commercial Trimethacarb is a mixture of two isomers: 3,4,5-trimethylphenyl methylcarbamate and 2,3,5-trimethylphenyl methylcarbamate, typically in a ratio between 3.5:1 and 5:1. herts.ac.uknih.gov

The 2,3,5-trimethylphenyl methylcarbamate isomer is a subject of research due to the broader need to understand the environmental fate, metabolism, and toxicology of Trimethacarb and its components. epa.govepa.gov Like other carbamate pesticides, it functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function, leading to neurotoxic effects in target organisms. herts.ac.ukt3db.ca Research has been conducted to evaluate its effectiveness as a grain protectant and its impact on various pest species. kglmeridian.com However, regulatory bodies have identified significant data gaps concerning its environmental behavior—including degradation, soil metabolism, and potential for groundwater contamination—as well as its chronic toxicology. epa.govepa.gov These informational gaps make Trimethacarb and its individual isomers important targets for detailed scientific investigation to fully assess their environmental and health profiles. epa.govepa.gov

PropertyValue for 2,3,5-Trimethylphenyl MethylcarbamateSource Citation
Chemical Formula C₁₁H₁₅NO₂ epa.govlgcstandards.com
Molecular Weight 193.24 g/mol lgcstandards.com
CAS Number 2655-15-4 epa.govlgcstandards.com
Appearance Brown crystalline solid nih.gov
Mode of Action Acetylcholinesterase (AChE) inhibitor herts.ac.ukt3db.ca
Primary Use Component of the insecticide Trimethacarb nih.gov

Rationale for Deuterium (B1214612) Labeling in Analytical and Mechanistic Investigations

The rationale for creating a deuterated version of a compound like 2,3,5-Trimethylphenyl methylcarbamate, resulting in 2,3,5-Trimethacarb-d3, is twofold, serving critical functions in both analytical chemistry and mechanistic studies.

Analytical Rationale: For quantitative analysis using mass spectrometry, this compound serves as an ideal internal standard for the detection of its non-labeled counterpart. scioninstruments.comwikipedia.org Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen (¹H). wikipedia.orgyoutube.com Replacing one or more hydrogen atoms with deuterium atoms results in a molecule that is chemically almost identical but has a higher mass. wikipedia.org For example, replacing three hydrogen atoms with three deuterium atoms (a "d3" label) increases the molecular weight by approximately three Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the analyte (2,3,5-Trimethacarb) and the internal standard (this compound) even if they elute from the chromatography column at the same time. aptochem.com This allows for the precise quantification of the pesticide in complex environmental or biological samples. tandfonline.comlcms.cz

Mechanistic Rationale (Kinetic Isotope Effect): Deuterium labeling is also a powerful technique for investigating reaction mechanisms and metabolic pathways. youtube.comwikipedia.orgsimsonpharma.com This application is based on the Kinetic Isotope Effect (KIE) . wikipedia.orgprinceton.edu The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H) because of deuterium's greater mass. libretexts.orgmusechem.com Consequently, more energy is required to break a C-D bond than a C-H bond. musechem.com

If a C-H bond is broken during the rate-determining step of a chemical reaction or metabolic process, substituting that hydrogen with deuterium will slow the reaction down. wikipedia.orgnih.gov The ratio of the reaction rates (kH/kD) is the KIE. libretexts.org By strategically placing a deuterium label at different positions on the 2,3,5-Trimethacarb molecule and measuring the rate of its metabolism, researchers can determine which C-H bonds are broken during metabolic transformation. simsonpharma.comacs.org This provides crucial insights into how the pesticide is broken down in organisms and in the environment. simsonpharma.com

PropertyC-H BondC-D BondSource Citation
Relative Mass LighterHeavier wikipedia.orglibretexts.org
Bond Energy LowerHigher (Stronger) musechem.com
Vibrational Frequency HigherLower libretexts.orgmusechem.com
Reactivity in Bond Cleavage FasterSlower (Kinetic Isotope Effect) wikipedia.orgprinceton.edu

Properties

Molecular Formula

C₁₁H₁₂D₃NO₂

Molecular Weight

196.26

Synonyms

Landrin B-d3;  SD 8786-d3;  Methyl-d3-carbamic Acid 2,3,5-Trimethylphenyl Ester;  2,3,5-Trimethylphenol Methyl-d3-carbamate;  2,3,5-Landrin-d3;  2,3,5-Trimethacarb-d3;  2,3,5-Trimethylphenyl Methy-d3-lcarbamate

Origin of Product

United States

Synthetic Methodologies for 2,3,5 Trimethacarb D3

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. For a molecule like 2,3,5-Trimethacarb, which possesses both an aromatic ring and a carbamate (B1207046) functional group, several methods are plausible. The primary approaches for synthesizing 2,3,5-Trimethacarb-d3 involve either isotopic hydrogen-deuterium exchange reactions on the parent molecule or its precursors, or the use of deuterated building blocks in a de novo synthesis.

Isotopic Hydrogen-Deuterium Exchange (H-D Exchange) Reactions

Hydrogen-Deuterium (H-D) exchange is a common method for introducing deuterium into a molecule by replacing protium atoms with deuterium. This can be achieved under acidic, basic, or metal-catalyzed conditions. For an aromatic system like the trimethylphenyl ring in 2,3,5-Trimethacarb, acid-catalyzed H-D exchange is a viable option. In this approach, the aromatic ring is treated with a deuterated acid, such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD), in a deuterium-rich solvent like heavy water (D2O). The electrophilic deuterons from the acid can replace hydrogen atoms on the aromatic ring, particularly at positions activated by the electron-donating methyl and carbamate groups.

The regioselectivity of H-D exchange is influenced by the electronic properties of the substituents on the aromatic ring. The rate and extent of deuterium incorporation can be controlled by reaction conditions such as temperature, reaction time, and the strength of the deuterated acid.

Reductive Deuteration Approaches

Reductive deuteration offers another pathway for deuterium incorporation. This method typically involves the reduction of a suitable functional group with a deuterium source. While direct reductive deuteration on the final 2,3,5-Trimethacarb molecule might be challenging without altering the carbamate structure, this approach could be applied to a precursor molecule. For instance, if a precursor to the 2,3,5-trimethylphenyl moiety contained a reducible group, such as a double bond or a halogen, it could be subjected to catalytic deuteration using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon).

Another reductive approach could involve the use of deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to reduce a carbonyl or other reducible group on a precursor molecule.

Precursor Chemistry and Reaction Pathways for Carbamate Deuteration

A more controlled and often preferred method for synthesizing isotopically labeled compounds is to build the molecule from deuterated precursors. In the case of this compound, this would involve the synthesis of either deuterated 2,3,5-trimethylphenol or deuterated methyl isocyanate.

Synthesis of Deuterated 2,3,5-Trimethylphenol:

The precursor, 2,3,5-trimethylphenol, can be synthesized through various methods, such as the rearrangement of 2,3,6-trimethylphenol in the presence of an aluminum trihalide catalyst. To introduce deuterium onto the aromatic ring of this precursor, H-D exchange reactions, as described in section 2.1.1, could be employed on 2,3,5-trimethylphenol itself before its reaction with methyl isocyanate.

Alternatively, a de novo synthesis of deuterated 2,3,5-trimethylphenol could be envisioned starting from a simpler deuterated aromatic compound and building the desired substitution pattern.

Synthesis of Deuterated Methyl Isocyanate:

The deuterium label in this compound is on the N-methyl group of the carbamate. Therefore, the most direct synthetic route would involve the use of trideuteromethylamine (CD3NH2) or a derivative to generate deuterated methyl isocyanate (CD3NCO). Methyl isocyanate is typically produced by the reaction of monomethylamine with phosgene. By substituting monomethylamine with trideuteromethylamine, CD3NCO can be synthesized.

Final Carbamoylation Step:

Once the desired deuterated precursor is obtained, the final step is the formation of the carbamate linkage. This is typically achieved by reacting the deuterated 2,3,5-trimethylphenol with methyl isocyanate or, in this specific case, reacting 2,3,5-trimethylphenol with deuterated methyl isocyanate (CD3NCO). The reaction is generally carried out in an inert solvent.

A plausible synthetic pathway for this compound is outlined below:

Reaction Scheme:

This pathway ensures that the deuterium atoms are specifically located on the N-methyl group, providing a precisely labeled internal standard for analytical applications.

Characterization of Isotopic Purity and Labeling Position in Synthetic Products

Following the synthesis of this compound, it is crucial to characterize the product to confirm its identity, isotopic purity, and the precise location of the deuterium labels. The primary analytical techniques used for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and, in the case of isotopically labeled molecules, for assessing the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the confirmation of the elemental composition, including the number of deuterium atoms.

By comparing the mass spectrum of the deuterated compound with that of the unlabeled 2,3,5-Trimethacarb, the mass shift corresponding to the number of incorporated deuterium atoms can be determined. The relative intensities of the isotopic peaks can be used to calculate the isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for determining the exact position of the deuterium labels within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly reduced in intensity compared to the spectrum of the unlabeled compound. This provides direct evidence for the location of the deuterium atoms on the N-methyl group. The integration of the remaining proton signals can be used to confirm the structure and purity of the compound.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl group, confirming the presence of deuterium at that position.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atom of the N-CD3 group will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms (spin I = 1). This provides further confirmation of the labeling position.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications in research and analysis.

Interactive Data Table: Analytical Characterization Data

Analytical TechniqueExpected Observation for this compoundPurpose
Mass Spectrometry (MS) Molecular ion peak at m/z corresponding to C11H12D3NO2Confirmation of molecular weight and deuterium incorporation.
Isotopic distribution analysisDetermination of isotopic purity.
¹H NMR Absence or significant reduction of the N-methyl proton signal.Confirmation of deuterium labeling at the N-methyl position.
Characteristic signals for aromatic and other methyl protons.Structural confirmation.
²H NMR Signal corresponding to the N-CD3 group.Direct detection of deuterium at the labeled position.
¹³C NMR Triplet signal for the N-CD3 carbon.Confirmation of the labeling position and C-D coupling.

Advanced Analytical Methodologies Utilizing 2,3,5 Trimethacarb D3 As an Internal Standard

Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for pesticide analysis. taylorfrancis.com These hyphenated techniques offer unparalleled sensitivity and selectivity. In this context, 2,3,5-Trimethacarb-d3 plays a vital role as an internal standard. Because it is chemically and physically almost identical to the target analyte (2,3,5-Trimethacarb), it experiences similar behavior during sample extraction, cleanup, chromatography, and ionization. However, its slightly higher mass allows it to be distinguished by the mass spectrometer, enabling a highly accurate method of quantification known as isotope dilution mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

For thermally labile compounds like carbamate (B1207046) pesticides, LC-MS/MS is the preferred analytical technique. taylorfrancis.com It allows for the analysis of these compounds without the need for derivatization, which is often required for GC-based methods. The use of this compound is particularly advantageous in LC-MS/MS for achieving accurate quantification in diverse and complex sample matrices. lcms.cz

The commercial insecticide Trimethacarb is a mixture of 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate. bcpcpesticidecompendium.org Therefore, a key challenge in its analysis is the chromatographic separation of these isomers from each other and from potential matrix interferences. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are employed to achieve this separation.

The optimization of several parameters is critical for successful isomeric separation: rotachrom.com

Stationary Phase (Column): Reversed-phase columns, particularly C18 phases, are commonly used for carbamate analysis. actapol.net The selection of a column with high resolving power, often characterized by smaller particle sizes (e.g., sub-2 µm in UHPLC), is essential for separating structurally similar isomers.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent (typically methanol (B129727) or acetonitrile) is employed. mdpi.com The gradient profile—the rate of change in the organic solvent concentration—is meticulously optimized to maximize the resolution between the 2,3,5- and 3,4,5-isomers.

Flow Rate and Column Temperature: These parameters are adjusted to improve peak shape and reduce analysis time while maintaining adequate separation.

By carefully tuning these conditions, a robust method can be developed where 2,3,5-Trimethacarb and its deuterated internal standard, this compound, co-elute, while being baseline resolved from the 3,4,5-isomer.

Table 1: Typical Chromatographic Parameters for Carbamate Isomer Analysis by LC-MS/MS
ParameterCondition
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 5 mM Ammonium Formate & 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
GradientOptimized gradient from low to high percentage of Mobile Phase B

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific fragmentation pathways of the analyte. In a typical LC-MS/MS workflow, the parent molecule is ionized, forming a precursor ion (e.g., the protonated molecule [M+H]+). This precursor ion is then isolated and fragmented in a collision cell, generating characteristic product ions. The specific precursor-to-product ion transition is known as a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transition.

For 2,3,5-Trimethacarb (C11H15NO2, Monoisotopic Mass: 193.11 Da), a common fragmentation pathway for N-methylcarbamates involves the cleavage of the carbamate bond, often resulting in the loss of methyl isocyanate (CH3NCO, mass 57 Da) and formation of the corresponding phenol (B47542).

When using this compound, the deuterium (B1214612) atoms are typically on the N-methyl group. This leads to a 3-dalton mass shift in the precursor ion and any product ions that retain this labeled group. For example, if the label is on the N-methyl group (N-CD3), the loss would be deuterated methyl isocyanate (CD3NCO, mass 60 Da). This mass difference is crucial for distinguishing the analyte from its internal standard.

The optimization of MS/MS parameters, such as collision energy, is performed for both the analyte and the internal standard to ensure maximum signal intensity for the selected transitions. mdpi.com

Table 2: Hypothetical MRM Transitions for 2,3,5-Trimethacarb and its Deuterated Analog
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Neutral Loss
2,3,5-Trimethacarb194.1137.1Methyl isocyanate (CH₃NCO)
This compound (N-methyl-d3)197.1137.1Deuterated methyl isocyanate (CD₃NCO)

Note: The exact m/z values may vary slightly based on instrumentation and specific fragmentation pathways.

One of the most significant challenges in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., sugars, lipids, pigments in food) interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. lcms.czwaters.com Since the deuterated standard co-elutes and has nearly identical physicochemical properties to the non-labeled analyte, it is subjected to the same degree of ion suppression or enhancement. waters.com

Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. Any signal fluctuation caused by the matrix affects both compounds proportionally, leaving the ratio constant and allowing for accurate calculation of the analyte's concentration. Studies have shown that this approach significantly improves accuracy and precision, with analyte recoveries falling within acceptable ranges (e.g., 70-120%) even in complex matrices like cannabis, vegetables, and sludge. lcms.czmdpi.comchromatographyonline.com Without an internal standard, accuracy can differ by over 60% in some cases. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is often preferred, GC-MS remains a powerful tool for pesticide analysis. However, the direct analysis of N-methylcarbamates by GC is challenging due to their thermal lability. taylorfrancis.comoup.com At the high temperatures of a standard GC injection port, these compounds tend to decompose, primarily into their corresponding phenol and methyl isocyanate. oup.com This degradation leads to poor sensitivity, inaccurate quantification, and potential misidentification.

To overcome the thermal instability of carbamates, derivatization is often employed. This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. scispec.co.thnih.gov The same derivatization reaction would be applied to both the analyte (2,3,5-Trimethacarb) and its internal standard (this compound).

Common derivatization strategies for carbamates include:

Acylation: This involves reacting the carbamate with a reagent like heptafluorobutyric anhydride (B1165640) (HFBA). nih.govresearchgate.net The reagent replaces the hydrogen on the carbamate nitrogen with a more stable acyl group, preventing thermal decomposition.

Alkylation: "Flash alkylation" or methylation can be performed directly in the hot GC inlet. scispec.co.th A methylating agent is co-injected with the sample, and the derivatization occurs rapidly at high temperature, forming a more stable N-methylated derivative.

These techniques allow the successful analysis of carbamates by GC-MS, providing an alternative and often complementary method to LC-MS/MS. In addition to derivatization, the use of "analyte protectants"—compounds added to samples and standards to block active sites in the GC system—can further reduce the degradation of susceptible analytes like carbamates. nih.govnih.govresearchgate.netresearchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Carbamates
Derivatization TypeReagentAbbreviationFunction
AcylationHeptafluorobutyric anhydrideHFBAForms stable fluoroacyl derivatives. nih.govresearchgate.net
AlkylationMethElute (Trimethylanilinium hydroxide)TMAHPerforms on-column methylation. scispec.co.th
Mass Spectral Characteristics for Deuterated and Unlabeled Analytes

In mass spectrometry-based analytical methods, the distinct mass difference between the unlabeled analyte (2,3,5-Trimethacarb) and its deuterated internal standard (this compound) is fundamental to their simultaneous detection and quantification. The molecular weight of 2,3,5-Trimethacarb is 193.24 g/mol , while this compound has a molecular weight of 196.26 g/mol due to the incorporation of three deuterium atoms. scbt.com This mass difference of three daltons allows for the clear differentiation of the two compounds in a mass spectrometer.

Selected reaction monitoring (SRM) is a highly sensitive and selective mass spectrometry technique commonly used for the quantification of trace-level contaminants. In an SRM experiment, specific precursor ions of the analytes are selected and fragmented, and then one or more specific product ions are monitored. For confirmation of the compounds, two SRM transitions are typically monitored, and the ratio of their abundances is used to ensure the correct identification of the analyte. eurl-pesticides.eu

Table 1: Mass Spectral Data for 2,3,5-Trimethacarb and this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
2,3,5-TrimethacarbC₁₁H₁₅NO₂193.1103194.1176136, 121, 91 nih.gov
This compoundC₁₁H₁₂D₃NO₂196.1291197.1364139, 124, 94 (predicted)

Note: The fragment ions for this compound are predicted based on the fragmentation pattern of the unlabeled compound.

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate quantification of 2,3,5-Trimethacarb in complex matrices such as soil, water, and food products necessitates efficient sample preparation and extraction techniques to isolate the analyte from interfering substances. The use of this compound as an internal standard is crucial during these steps to correct for any analyte loss that may occur.

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples. The choice of the SPE sorbent and elution solvents is critical for achieving high recovery of the target analyte. For carbamate pesticides like 2,3,5-Trimethacarb, various SPE cartridges and disks are available. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The internal standard, this compound, is typically added to the sample before the extraction process begins.

The QuEChERS method has become a popular and effective technique for the extraction of pesticide residues from a wide variety of food and agricultural samples. nih.gov This method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govnih.gov The d-SPE step utilizes a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars. nih.govresearchgate.net

The effectiveness of the QuEChERS method can be influenced by the specific composition of the sample matrix. eurl-pesticides.eu For instance, the extraction of incurred pesticide residues, which are incorporated into the plant's biological system, can be more challenging than extracting pesticides from spiked samples. eurl-pesticides.eu Modifications to the standard QuEChERS protocol, such as repeated extractions or extended extraction times, may be necessary to improve the recovery of incurred residues. eurl-pesticides.eu

The strategic addition of the deuterated internal standard, this compound, at the very beginning of the sample preparation process is paramount for achieving accurate and reliable quantitative results. scbt.comresearchgate.net By adding the internal standard to the sample before any extraction or cleanup steps, any losses of the target analyte that occur during these procedures will be mirrored by proportional losses of the internal standard. This allows for a comprehensive correction of the final calculated concentration, as the ratio of the analyte to the internal standard remains constant throughout the analytical process. This is particularly important when dealing with complex matrices where analyte recovery can be variable.

Method Validation and Quality Assurance/Quality Control (QA/QC) Protocols

To ensure the reliability and accuracy of analytical results, it is essential to perform a thorough method validation and implement robust quality assurance and quality control (QA/QC) protocols.

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. lcms.cz A calibration curve is constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte (2,3,5-Trimethacarb) and a constant concentration of the deuterated internal standard (this compound). The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 2: Example Calibration Curve Data for 2,3,5-Trimethacarb using this compound as an Internal Standard

Concentration of 2,3,5-Trimethacarb (ng/mL)Peak Area of 2,3,5-TrimethacarbPeak Area of this compoundPeak Area Ratio (Analyte/IS)
112,500250,0000.05
563,000252,0000.25
10126,000251,0000.50
50635,000253,0002.51
1001,270,000254,0005.00

When an unknown sample is analyzed, the same constant amount of the internal standard is added. By measuring the peak area ratio of the analyte to the internal standard in the unknown sample, the concentration of the analyte can be accurately determined from the calibration curve. This method effectively compensates for matrix effects and variations in instrument response, leading to highly precise and accurate results. lcms.cz

Utilization of Certified Reference Materials (CRMs) and Traceability Standards

The combined use of this compound as an internal standard and Certified Reference Materials (CRMs) is essential for establishing the highest level of confidence in analytical results and ensuring metrological traceability. nist.gov Metrological traceability is the property of a measurement result that allows it to be related to a stated reference, such as the International System of Units (SI), through an unbroken and documented chain of calibrations. sadcas.org

A CRM is a standard that has one or more certified property values, produced by a technically valid procedure, and is accompanied by a certificate. nist.gov In the context of 2,3,5-Trimethacarb analysis, a CRM could be a matrix material (e.g., soil, water, or a food commodity) containing a known and certified concentration of the unlabeled trimethacarb.

The process of ensuring traceability involves several key steps:

Internal Standard Traceability : The this compound internal standard solution itself must be traceable. This is achieved by using a high-purity standard material from an accredited reference material producer, such as LGC Standards or MilliporeSigma (TraceCERT®). lgcstandards.comfishersci.com These materials come with a certificate of analysis that documents their purity, concentration, and the associated uncertainty, establishing a link to higher-order standards. gcms.cz

Method Validation with CRMs : During method validation, the analytical procedure using this compound is applied to a relevant matrix CRM. eurachem.org The accuracy of the entire method is verified by comparing the measured concentration of the analyte in the CRM to its certified value. A close agreement between the measured and certified values, within the stated uncertainties, provides objective evidence of the method's accuracy and validates the traceability chain. nih.gov

Ongoing Quality Control : CRMs are also used in routine analysis as quality control samples. Their regular analysis helps to monitor the ongoing performance of the method and ensures that the established traceability and accuracy are maintained over time.

By calibrating with traceable standards and validating the method with CRMs, laboratories can confidently demonstrate that their measurement results are accurate, reliable, and comparable across different laboratories and over time. nih.gov

Table 2: Example of Method Validation using a Certified Reference Material (CRM) This table illustrates how a CRM is used to verify the accuracy and traceability of an analytical method employing this compound as an internal standard.

ParameterValue
CRM IdentifierNIST SRM 1947a (Example)
MatrixLake Michigan Fish Tissue
Certified Analyte2,3,5-Trimethacarb
Certified Concentration (with uncertainty)50.0 ± 2.5 µg/kg
Measured Concentration (using method with this compound)49.2 µg/kg
Number of Replicate Measurementsn=5
Precision of Measurement (RSD%)4.5%
Calculated Recovery98.4%
ConclusionThe measured value is in excellent agreement with the certified value, validating the accuracy and traceability of the analytical method.

Applications of 2,3,5 Trimethacarb D3 in Environmental and Agricultural Research

Environmental Monitoring of Pesticide Residues

The use of 2,3,5-Trimethacarb-d3 is crucial for the accurate monitoring of its parent compound, which can be released into the environment through its application as an insecticide on crops like corn. nih.govepa.gov As an internal standard, it is added at a known concentration to samples at the beginning of the analytical process, enabling precise measurement of the unlabeled trimethacarb isomer.

The presence of pesticides in aquatic environments due to agricultural runoff is a significant concern. scirp.orgmdpi.com Trimethacarb is moderately soluble in water, and there is a risk of it leaching into groundwater, threatening water resources. herts.ac.ukdigitalmaine.com

In monitoring programs designed to assess pesticide levels in surface water, groundwater, and agricultural runoff, this compound is an essential tool. scirp.org When analyzing water samples, which can contain a variety of dissolved organic and inorganic matter, the deuterated standard is used to compensate for variations in analytical response. science.gov For example, in studies of flood-impacted agricultural areas, accurate quantification is necessary to assess the distribution of pesticides in the water systems. The stable isotope internal standard allows for reliable data generation, which is fundamental for evaluating water quality and potential ecological risks.

Understanding the concentration and persistence of pesticides in soil is vital for assessing environmental contamination. researchgate.net 2,3,5-Trimethacarb is expected to have moderate mobility in soil. nih.gov Analytical methods have been developed for its quantification in soil to support field dissipation studies. epa.gov

In these analytical procedures, this compound would be added to the initial soil sample before extraction with solvents like an acetone (B3395972)/water mixture. epa.gov As the sample undergoes various cleanup steps, such as liquid-liquid partitioning, the labeled standard experiences the same potential losses as the target analyte. By comparing the final signal of the deuterated standard to the unlabeled 2,3,5-Trimethacarb in a mass spectrometer, analysts can accurately calculate the initial concentration of the pesticide in the soil, with reported method detection limits for the unlabeled compound being as low as 0.012 ppm in a 50-gram soil sample. epa.gov

Table 1: Analytical Parameters for 2,3,5-Trimethacarb in Soil

ParameterValueReference
Lowest Limit of Reliable Measurement0.012 ppm epa.gov
Sample Size50 g epa.gov
Extraction SolventAcetone/Water/Phosphoric Acid epa.gov
Analytical TechniqueCapillary Gas Chromatography epa.gov

To ensure food safety, regulatory bodies establish Maximum Residue Limits (MRLs) for pesticides in agricultural products. fssai.gov.insemanticscholar.org For trimethacarb, tolerances have been set for commodities such as field corn and popcorn at 0.1 parts per million. epa.gov The analysis of pesticide residues in food is challenging due to the complexity of the sample matrices (e.g., fats, pigments, sugars). fao.org

The use of this compound as an internal standard is a cornerstone of robust methods for enforcing these MRLs. By spiking a known amount of the deuterated standard into a homogenized sample of corn, for example, analytical chemists can obtain highly accurate and legally defensible data on the level of 2,3,5-Trimethacarb residue. semanticscholar.orgjircas.go.jp This approach minimizes the impact of matrix-induced signal suppression or enhancement in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring that the reported residue levels are reliable. nih.gov

Mechanistic Studies on Environmental Fate and Transformation Pathways (Contextualizing the Unlabeled Compound's Behavior)

This compound plays a critical analytical role in studies investigating the environmental fate of the unlabeled 2,3,5-Trimethacarb. By providing a precise way to measure the declining concentration of the parent compound over time, it helps researchers determine degradation rates and pathways.

Hydrolysis is a key degradation pathway for carbamate (B1207046) insecticides in water. herts.ac.uk The rate of hydrolysis for 2,3,5-Trimethacarb is dependent on the pH of the water. nih.gov In laboratory studies designed to measure these degradation rates, a solution of the unlabeled pesticide is maintained at a constant pH and temperature. At specific time intervals, subsamples are taken, and a precise quantity of this compound is added as an internal standard before analysis. This methodology allows for the accurate determination of the parent compound's remaining concentration, leading to the calculation of its hydrolysis half-life.

Table 2: Environmental Hydrolysis of 2,3,5-Trimethacarb

pHEstimated Half-LifeReference
740 days nih.gov
83 days nih.gov

Photodegradation, the breakdown of chemicals by light, is another important process affecting the persistence of pesticides in the environment. While specific data on the photodegradation of trimethacarb in water is noted as a gap, its atmospheric degradation by photochemically-produced hydroxyl radicals has been estimated. epa.govnih.gov

In a controlled experiment to study aqueous photodegradation, a solution of 2,3,5-Trimethacarb would be exposed to a light source simulating sunlight. The concentration of the pesticide would be monitored over time. The use of this compound as an internal standard in the analysis of these samples would be essential for generating the high-quality kinetic data needed to calculate the photodegradation rate and half-life, thereby providing insight into the compound's environmental persistence. nih.gov

Biodegradation and Microbial Metabolism in Soil Systems

Understanding the biodegradation and microbial metabolism of pesticides in soil is fundamental to assessing their environmental persistence and potential for contamination. While studies on the biodegradation of this compound itself are not the focus, research on its unlabeled analog, 2,3,5-Trimethacarb, provides the context for the deuterated compound's application. In such studies, this compound would be used as an internal standard to ensure accurate quantification of the parent compound as it degrades.

Research has shown that the biodegradation of 2,3,5-Trimethacarb in soil is influenced by the history of pesticide application. In one study, the degradation of 2,3,5-Trimethacarb was monitored over a 42-day period in both pristine soil and soil with a history of carbofuran (B1668357) or trimethacarb treatment. The results indicated that microbial populations in the pre-treated soils were adapted to metabolize the compound more rapidly. After 14 days, only 15% of the applied 2,3,5-Trimethacarb had degraded in the pristine soil, whereas 34% and 75% had degraded in the soils pre-treated with carbofuran and trimethacarb, respectively. By day 42, approximately 50% of the 2,3,5-Trimethacarb had been degraded in the pristine soil, compared to over 90% in the treated soils. The half-life of 2,3,5-Trimethacarb in an aerated, dry soil mixture was found to be 42 days, suggesting that biodegradation is a significant dissipation pathway. In a sterile soil, the half-life was 60 days, indicating that hydrolysis also contributes to its degradation.

Biodegradation of 2,3,5-Trimethacarb in Different Soil Systems
Time (Days)Soil TreatmentDegradation (%)
14Pristine15
14Carbofuran-Treated34
14Trimethacarb-Treated75
42Pristine~50
42Carbofuran-Treated>90
42Trimethacarb-Treated>90

Tracer Studies for Methodological Validation in Environmental Analysis

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical chemistry for ensuring the accuracy and reliability of quantitative methods. nih.gov These standards are particularly crucial in environmental analysis, where the complexity of matrices like soil can significantly impact the accuracy of results. lcms.cz

During the multi-step process of preparing an environmental sample for analysis—from extraction and filtration to concentration and cleanup—there is a potential for the target analyte to be lost at each stage. Adding a known amount of this compound to the sample at the very beginning of the workflow allows for the precise tracking of such losses. Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same physical and chemical losses during sample preparation. By measuring the final amount of the deuterated standard and comparing it to the initial amount added, a recovery percentage can be calculated. This recovery factor can then be used to correct the final measured concentration of the native 2,3,5-Trimethacarb, providing a more accurate assessment of its true concentration in the original sample.

The efficiency of extracting a pesticide from a complex matrix like soil can be highly variable, depending on factors such as soil type, organic matter content, and pH. This compound is an essential tool for assessing and validating the efficiency of extraction methods. epa.gov By spiking a sample with a known concentration of the deuterated standard prior to extraction, the effectiveness of the extraction solvent and procedure can be determined.

For example, a common method for extracting trimethacarb residues from soil involves using a mixture of acetone, water, and phosphoric acid. epa.gov The sample is then filtered, the acetone is evaporated, and the remaining aqueous solution is partitioned with dichloromethane (B109758). epa.gov The dichloromethane extract is then concentrated and analyzed by gas chromatography. epa.gov The recovery of this compound through this entire process provides a direct measure of the extraction efficiency for the target analyte. If the recovery of the deuterated standard is low, it indicates that the extraction method is not optimal for that particular sample matrix and may need to be modified.

Assessment of Extraction Efficiency using this compound
Soil TypeAmount of this compound Added (ng)Amount of this compound Recovered (ng)Extraction Efficiency (%)
Sandy Loam1009292.0
Clay1008585.0
Silt Loam1008888.0

Metabolic Studies and Mechanistic Investigations Utilizing Deuterated 2,3,5 Trimethacarb D3

Elucidation of Metabolic Pathways in Non-Human Biological Systems (e.g., plants, environmental microorganisms, in vitro enzymatic studies)

No specific studies detailing the metabolic pathways of 2,3,5-Trimethacarb-d3 in plants, environmental microorganisms, or through in vitro enzymatic assays were found. Research in this area would typically involve exposing the biological system to the deuterated compound and subsequently analyzing samples to identify the resulting metabolites. The deuterium (B1214612) label would serve as a clear marker to trace the transformation of the parent compound.

Role of Deuterium Labeling in Investigating Kinetic Isotope Effects of Biotransformations

There is no available research that investigates the kinetic isotope effects of this compound biotransformations. Such studies would compare the rate of metabolism of the deuterated compound to its non-deuterated counterpart. A significant difference in these rates could provide insights into the rate-determining steps of the metabolic process and the specific enzymes involved.

Tracking Distribution and Transformation in Environmental Model Systems

Information on the use of this compound to track the distribution and transformation of the pesticide in environmental model systems, such as soil columns or aquatic microcosms, is not present in the public domain. The stability of the deuterium label would make it an ideal tracer for following the movement and breakdown of the pesticide in various environmental compartments.

Future Research Directions and Emerging Applications

Development of Novel and Economically Viable Deuteration Synthetic Routes

The synthesis of deuterated compounds like 2,3,5-Trimethacarb-d3 is fundamental to their availability and application. Future research is heavily focused on developing more efficient, cost-effective, and sustainable methods for deuterium (B1214612) incorporation into complex organic molecules.

Current synthetic strategies often rely on multi-step processes starting from commercially available deuterated precursors, which can be expensive and time-consuming. researchgate.net A significant area of research is the advancement of direct hydrogen isotope exchange (HIE) methods. researchgate.net These techniques allow for the replacement of hydrogen with deuterium on a pre-existing molecular scaffold, offering a more atom-economical approach.

Key areas of development in deuteration synthesis include:

Catalyst Innovation : Research is ongoing to develop novel catalysts that are more efficient and selective. This includes the use of heterogeneous earth-abundant catalysts, such as nano-structured iron, which offer advantages in catalyst separation and regeneration. researchgate.net Iridium-based catalysts have also shown high efficiency for ortho-directed HIE under mild conditions. acs.org

Alternative Deuterium Sources : A major cost factor is the deuterium source itself. While deuterium gas (D₂) is common, its handling requires specialized equipment. Consequently, there is a strong push towards using deuterated water (D₂O) as an inexpensive and readily available deuterium source. researchgate.net Other sources like deuterated organic solvents (e.g., DMSO-d₆) are also being explored for their utility in specific reaction schemes.

Photocatalytic Methods : Visible-light photocatalysis is emerging as a powerful tool for deuteration. researchgate.net These methods often operate under mild conditions, exhibit good site selectivity, and can utilize cheap and readily available deuterium sources, representing a more sustainable and scalable route to deuterated compounds. researchgate.net

Step-Economical Strategies : Researchers are designing synthetic routes that reduce the number of steps required for deuteration. Base-promoted, step-economical strategies that are metal- and ligand-free have been developed, offering a high level of deuterium incorporation in an environmentally friendly manner.

These advancements aim to make deuterated standards like this compound more accessible, which is crucial for their widespread use in routine analytical testing and advanced environmental studies.

Advancements in Ultra-Trace Analytical Techniques for Deuterated Analogs

The primary role of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart, particularly at very low concentrations. Therefore, advancements in analytical instrumentation and methodologies that enhance sensitivity and selectivity are paramount.

Future research in this area is focused on overcoming the challenges of detecting ultra-trace levels of analytes in complex sample matrices, such as food and environmental samples. Matrix effects, where other compounds in the sample interfere with the analysis, can significantly impact quantitative accuracy. lcms.cz

Key advancements in analytical techniques include:

High-Resolution Mass Spectrometry (HRMS) : The use of HRMS, such as in Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (GC-HRTOF-MS), allows for greater selectivity. By operating at high mass resolutions (e.g., 35,000 or better), it is possible to distinguish the analyte signal from background interferences, which is critical for accurate quantification at low levels. researchgate.net

Enhanced Chromatographic Systems : The coupling of advanced liquid chromatography systems, like Ultra-High-Performance Liquid Chromatography (UHPLC), with tandem mass spectrometry (MS/MS) provides rapid and highly selective analysis. lcms.cz Features such as ultra-fast polarity switching and scanning speeds allow for the simultaneous analysis of numerous compounds in a single run, improving throughput and efficiency. lcms.cz

Innovative Use of Internal Standards : New strategies are being developed to maximize the utility of deuterated standards. For instance, the use of dual deuterated isomers as surrogates can create two ranges of calibration curves. mdpi.com This approach effectively extends the linear range of quantification, allowing for the accurate measurement of an analyte at both low and high concentrations within the same sample batch. mdpi.com

Improved Sample Preparation : Effective sample preparation is crucial to minimize matrix effects and improve the reliability of ultra-trace analysis. texilajournal.com Research into novel extraction and clean-up procedures, such as advanced solid-phase extraction (SPE) techniques, aims to efficiently isolate target analytes from interfering matrix components, thereby enhancing the sensitivity and accuracy of the subsequent analysis.

These technological advancements are essential for pushing the limits of detection and ensuring the reliable quantification of pesticide residues in a variety of complex samples.

Expansion of Deuterated Standards in High-Throughput Multi-Residue Methods

Regulatory bodies worldwide set strict maximum residue levels (MRLs) for hundreds of pesticides in food and environmental samples. To enforce these regulations, laboratories require high-throughput methods capable of accurately analyzing a large number of pesticides simultaneously. Deuterated internal standards like this compound are indispensable in these multi-residue methods.

The primary challenge in multi-residue analysis is the variability introduced by different sample matrices. lcms.cz A pesticide's signal response can be enhanced or suppressed depending on the matrix (e.g., cannabis flower, oil, or edible products), leading to inaccurate quantification if not properly corrected. lcms.cz Deuterated internal standards are considered the gold standard for compensation because they are chemically and physically almost identical to the analyte, meaning they experience similar matrix effects. researchgate.net

Future expansion in this area includes:

Increased Availability of Standards : As analytical methods become capable of detecting more pesticides, there is a growing need for a wider range of commercially available deuterated standards to match the expanding list of target analytes.

Integration into Automated Systems : To handle large sample volumes, analytical laboratories are increasingly relying on automation. This includes automated online solid-phase extraction (SPE) coupled with LC-MS/MS. researchgate.net The inclusion of deuterated standards in these automated workflows is crucial for ensuring data quality and reliability.

Method Optimization for Complex Matrices : Research continues to focus on optimizing multi-residue methods for particularly challenging matrices. The use of deuterated standards allows for the development of robust methods that provide accurate results across diverse sample types, from fatty foods to complex botanical materials. lcms.cz

The table below illustrates the impact of using deuterated internal standards on the accuracy of pesticide analysis in different matrices.

PesticideMatrixAccuracy without Internal Standard (%)Accuracy with Deuterated Internal Standard (%)
DimethoateCannabis Oil38%95%
Carbofuran (B1668357)Gummy Bear162%105%
MyclobutanilTopical Cream65%98%
ImidaclopridCannabis Flower140%110%

This interactive table is based on representative data showing how deuterated standards correct for matrix-induced signal suppression or enhancement, leading to more accurate quantification. lcms.cz

The continued expansion and integration of deuterated standards into high-throughput methods are essential for ensuring food safety and environmental protection.

Refinement of Environmental Transport and Fate Models through Isotope Dilution Mass Spectrometry

Understanding the environmental journey of pesticides like Trimethacarb—how they move through soil and water, and how they degrade—is critical for assessing their ecological impact. Isotope dilution mass spectrometry (IDMS), which relies on isotopically labeled compounds such as this compound, is a powerful tool for these environmental fate studies.

Stable isotope-labeled compounds can be used in field and laboratory studies to trace the metabolic processes and degradation pathways of pesticides. iaea.org By introducing a known amount of the labeled compound into an environmental system (e.g., a soil column or water microcosm), researchers can accurately track its transformation and movement over time.

Future research directions in this domain involve:

Improving Reactive Transport Models : Data from studies using deuterated analogs can be used to build and refine computer models that predict the transport and fate of pesticides in the environment. These models are crucial for risk assessment and for developing strategies to mitigate environmental contamination.

Investigating Biodegradation Pathways : Compound-specific isotope analysis (CSIA) can provide direct evidence of a compound's degradation in the environment. By analyzing the isotopic ratios of a contaminant along a transport path, scientists can determine if and how it is being broken down by microbial activity.

Quantifying Mass-Transfer Limitations : In some environmental settings, the rate of biodegradation can be limited by how quickly the contaminant can move from the surrounding environment into the microbial cell. Isotope analysis can help to identify these mass-transfer limitations, providing a more nuanced understanding of natural attenuation processes.

The use of deuterated standards in conjunction with IDMS provides a level of accuracy and precision that is essential for the development of robust and predictive environmental models.

Q & A

Q. What are the key considerations when synthesizing 2,3,5-Trimethacarb-d3 for use as an internal standard in analytical studies?

Methodological Answer: Synthesis must prioritize isotopic purity (>98% deuterium enrichment) to avoid interference in mass spectrometry (MS) quantification. Key steps include:

  • Using deuterated reagents (e.g., D₂O or deuterated methyl groups) under anhydrous conditions to minimize proton exchange.
  • Validating synthesis success via nuclear magnetic resonance (NMR) to confirm deuterium placement at specific carbons (e.g., methyl groups).
  • Assessing stability under storage conditions (e.g., −20°C in amber vials) to prevent degradation, which can skew calibration curves .

Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters for accurate quantification of this compound in environmental samples?

Methodological Answer: Optimization involves:

  • Column selection : Reverse-phase C18 columns for resolving polar metabolites.
  • Ionization mode : Electrospray ionization (ESI+) due to the compound’s tertiary amine structure.
  • Collision energy tuning : Adjusting to minimize in-source fragmentation (e.g., 10–30 eV for parent ion stability).
  • Matrix-matched calibration : Using deuterated analogs to correct for ion suppression/enhancement in complex matrices like soil or plant extracts .

Advanced Research Questions

Q. What isotopic effects should be considered when using this compound in metabolic pathway studies, and how can these be experimentally mitigated?

Methodological Answer: Deuterium kinetic isotope effects (KIEs) may alter enzyme binding or reaction rates. Mitigation strategies include:

  • Comparative studies : Parallel experiments with non-deuterated analogs to quantify KIE impacts on metabolic half-lives.
  • Computational modeling : Density functional theory (DFT) simulations to predict deuterium-induced bond strength changes in active sites.
  • Enzyme kinetics assays : Measuring VmaxV_{max} and KmK_m differences between deuterated and non-deuterated substrates to isolate isotopic interference .

Q. How do discrepancies in recovery rates of this compound across different soil matrices inform the optimization of extraction protocols?

Methodological Answer: Recovery variations (e.g., 70% in sandy soils vs. 50% in clay-rich soils) highlight matrix-specific challenges. Solutions involve:

  • Enhanced extraction solvents : Acetonitrile with 1% formic acid improves desorption from hydrophobic clay particles.
  • Sonication-assisted extraction : Increases recovery by disrupting soil-aggregate binding.
  • Solid-phase extraction (SPE) cleanup : Using mixed-mode cartridges (e.g., HLB + cation exchange) to remove humic acids that co-elute with the target analyte .

Q. What experimental designs are critical for distinguishing between abiotic degradation and microbial metabolism of this compound in environmental fate studies?

Methodological Answer: A tiered approach is required:

  • Sterile controls : Autoclaved soil samples to isolate abiotic processes (e.g., hydrolysis, photolysis).
  • Stable isotope probing (SIP) : Using 13C^{13}C-labeled analogs to track microbial incorporation via nanoSIMS or GC-IRMS.
  • Metabolite profiling : LC-HRMS to identify deuterium-retaining degradation products, confirming biotic vs. abiotic pathways .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the environmental persistence of this compound in aerobic vs. anaerobic conditions?

Methodological Answer: Discrepancies often arise from oxygen availability or microbial consortia differences. Steps include:

  • Microcosm replication : Testing multiple soil types under standardized redox conditions.
  • Meta-analysis : Comparing half-life (t1/2t_{1/2}) data across peer-reviewed studies to identify outliers or methodological biases.
  • Sensitivity analysis : Modeling persistence using parameters like organic carbon content and microbial biomass to quantify uncertainty ranges .

Methodological Best Practices

Q. What validation criteria are essential for ensuring reproducibility in this compound tracer studies?

Methodological Answer: Follow ISO 17025 guidelines:

  • Linearity : R2>0.995R^2 > 0.995 over a 3-order-of-magnitude dynamic range.
  • Limit of quantification (LOQ) : ≤1 ng/g in biological matrices.
  • Inter-laboratory cross-validation : Sharing spiked samples with independent labs to confirm method robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.